SF1126 is a peptidic prodrug [, , ] designed to overcome the limitations of LY294002, a widely studied but poorly soluble dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor [, , ]. SF1126 exhibits improved solubility and site selectivity due to its conjugation to an Arg-Gly-Asp (RGD) peptide via a cleavable linker []. This RGD peptide targets RGD-recognizing integrin receptors, which are often overexpressed on tumor vasculature and tumor cells [, ]. Upon reaching the tumor microenvironment, SF1126 is cleaved to release the active moiety, LY294002 [, ].
Synthesis Analysis
The synthesis of SF1126 involves the conjugation of LY294002 to an RGD peptide through a cleavable linker [, ]. Detailed synthetic procedures and specific conditions are not described in the provided abstracts.
Molecular Structure Analysis
The primary chemical reaction involving SF1126 is the cleavage of the linker that releases the active moiety, LY294002, in the tumor microenvironment [, ]. This cleavage is likely mediated by enzymes present in the tumor microenvironment, although the specific enzymes involved are not explicitly mentioned in the abstracts.
Mechanism of Action
SF1126 exerts its biological effects primarily through LY294002, which inhibits multiple kinases, including PI3K and mTOR [, ].
PI3K/AKT/mTOR Pathway Inhibition: LY294002 inhibits all Class IA isoforms of PI3K (α, β, and δ), blocking the phosphorylation of AKT and downstream targets like mTORC1 and mTORC2 [, , , , , ]. This inhibition disrupts critical cellular processes such as proliferation, survival, angiogenesis, and metabolism [, , , , ].
Inhibition of Other Kinases: LY294002 also inhibits other kinases involved in cancer development and progression, including DNA-dependent protein kinase (DNA-PK), PIM1, and polo-like kinase 1 (PLK1) [, ].
Induction of Oxidative Stress: LY294002 can induce oxidative stress in cancer cells, potentially contributing to its antitumor activity [, ].
Targeting the Tumor Vasculature: The RGD peptide component of SF1126 targets integrin receptors overexpressed on tumor vasculature, leading to enhanced drug delivery to the tumor microenvironment [, ]. This targeting may contribute to the increased in vivo activity of SF1126 compared to LY294002 alone [, ].
Physical and Chemical Properties Analysis
The key physical and chemical property of SF1126 is its improved water solubility compared to LY294002 []. This enhanced solubility enables its formulation for intravenous administration [, ]. The provided abstracts do not detail other physical and chemical properties of SF1126.
Applications
Multiple Myeloma: SF1126 has demonstrated promising activity against multiple myeloma cell lines and in vivo models, inhibiting proliferation and inducing apoptosis [, , ]. It has shown synergistic effects in combination with agents like bortezomib, dexamethasone, and melphalan [, ].
B-cell Lymphomas: Preclinical studies have shown that SF1126 effectively inhibits the growth of various aggressive B-cell lymphoma cell lines, surpassing the efficacy of the PI3Kδ-specific inhibitor CAL-101 [, ]. It induces apoptosis, inhibits cell cycle progression, and enhances rituximab-induced apoptosis [, ].
Solid Tumors: SF1126 has demonstrated activity against various solid tumors in preclinical models, including prostate cancer, glioma, renal cell carcinoma, breast cancer, Ewing sarcoma, hepatocellular carcinoma, and neuroblastoma [, , , , , , , , ]. It has shown potential for overcoming resistance to targeted therapies like trastuzumab and sorafenib [, ].
Inhibition of Tumor-Induced Angiogenesis: SF1126 exhibits antiangiogenic activity, as demonstrated by reduced microvessel density in tumor models [, , ]. This effect is likely mediated through the inhibition of HIF1α and VEGF expression, key regulators of angiogenesis [, ].
Targeting Cancer Stem Cells: SF1126 has shown activity against hematological cancer stem cells in vitro, suggesting potential for targeting this therapeutically challenging cell population [].
Related Compounds
LY294002 (SF1101)
Compound Description: LY294002 is a potent and cell-permeable inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. LY294002 inhibits all class I PI3K isoforms but has poor solubility and off-target activity, limiting its clinical use. []
Relevance: LY294002 is the active moiety of SF1126. [, ] SF1126 is a peptidic prodrug of LY294002, designed to overcome LY294002's limitations by improving its solubility, site selectivity, and delivery to tumor tissue. [, ] SF1126 converts to LY294002 in vivo, releasing the active inhibitor to exert its antitumor effects. [, , ]
Bortezomib
Compound Description: Bortezomib is a proteasome inhibitor used for treating multiple myeloma. It induces apoptosis in myeloma cells and is often included in combination therapy regimens. [, ]
Relevance: Preclinical studies have shown synergistic anti-myeloma effects when SF1126 is combined with bortezomib. [, , ] The combination therapy demonstrated enhanced efficacy compared to either agent alone. [, , ]
Dexamethasone
Compound Description: Dexamethasone is a corticosteroid frequently used in multiple myeloma treatment. It induces apoptosis in myeloma cells but resistance can develop. [, ]
Relevance: Combining SF1126 with dexamethasone demonstrated increased cell death in myeloma cells, including dexamethasone-resistant cell lines. [] This suggests that SF1126 might help overcome dexamethasone resistance in myeloma.
Melphalan
Compound Description: Melphalan is a chemotherapy drug that is often used to treat multiple myeloma. []
Relevance: In vitro studies have shown that combining SF1126 with melphalan leads to increased growth inhibition of multiple myeloma cells compared to either drug alone. [] This suggests that combining the two agents may be a promising strategy for treating multiple myeloma.
CAL-101
Compound Description: CAL-101 is a selective inhibitor of the delta isoform of PI3K (PI3Kδ). It has shown efficacy in certain B-cell malignancies. []
Relevance: Unlike SF1126, which is a pan-PI3K inhibitor, CAL-101 selectively targets the PI3Kδ isoform. [] In preclinical studies with DLBCL cell lines, SF1126 showed superior efficacy compared to CAL-101, potentially due to its broader inhibition of PI3K isoforms. [, ]
Gefitinib
Compound Description: Gefitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), often used in treating certain types of lung cancer. []
Relevance: While gefitinib alone had limited effect on triple-negative breast cancer (TNBC) cells, combining it with SF1126 significantly induced apoptosis in these cells. [] This synergistic effect is thought to be mediated through the EGFR-PI3K-AKT-mTOR pathway. []
Docetaxel
Compound Description: Docetaxel is a chemotherapy drug that disrupts microtubule function in cells, used for treating several cancer types, including prostate cancer. []
SF2523
Compound Description: SF2523 is a novel dual inhibitor of PI3K and BRD4. []
Relevance: Similar to SF1126, SF2523 targets both PI3K and BRD4. [] In preclinical Ewing Sarcoma models, both SF1126 and SF2523 demonstrated promising antitumor activity. []
Sorafenib
Compound Description: Sorafenib is a multikinase inhibitor that targets the Ras/Raf/MAPK pathway, approved for treating advanced hepatocellular carcinoma (HCC). []
Relevance: While sorafenib blocks the Ras/Raf/MAPK pathway, it does not inhibit PI3K/AKT/mTOR or c-Myc activation. [] Combining SF1126, a dual PI3K/BRD4 inhibitor, with sorafenib showed synergistic antitumor effects in HCC cell lines and in vivo models, highlighting the potential of this combination therapy. []
Rosiglitazone
Compound Description: Rosiglitazone is a PPAR-gamma agonist known to induce PTEN expression, a tumor suppressor gene. []
Relevance: In alveolar rhabdomyosarcoma (aRMS) cells, rosiglitazone induced PTEN expression and resulted in decreased p-Akt levels, similar to the effects observed with SF1126. [] This suggests that both compounds can influence the PI3K pathway through different mechanisms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TAE684, also known as NVP-TAE684, is a highly potent and selective small-molecule ALK inhibitor, which blocked the growth of ALCL-derived and ALK-dependent cell lines with IC(50) values between 2 and 10 nM . TAE684 is also a potent inhibitor of LRRK2 kinase activity (IC(50) of 7.8nM against wild-type LRRK2, 6.1nM against the G2019S mutant).
2,2,5,7,8-Pentamethyl-6-chromanol has been reported as an vitamin E model compound. It undergoes oxidation in presence of various alcohols, ranging from methanol to cholesterol, affords 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols. Antioxidant moiety of vitamin E, 2,2,5,7,8-pentamethyl-6-chromanol (PMCol), is reported to have antiandrogen activity in prostate carcinoma cells. 3, 4-Dihydro-2, 2, 5, 7, 8-pentamethyl-2H-1-benzopyran-6-ol, also known as PMHCR or 2, 2, 5, 7, 8-pentamethyl-benz[b]dihydropyran-6-ol, belongs to the class of organic compounds known as 2, 2-dimethyl-1-benzopyrans. These are organic compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position. 3, 4-Dihydro-2, 2, 5, 7, 8-pentamethyl-2H-1-benzopyran-6-ol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 4-dihydro-2, 2, 5, 7, 8-pentamethyl-2H-1-benzopyran-6-ol is primarily located in the membrane (predicted from logP). Outside of the human body, 3, 4-dihydro-2, 2, 5, 7, 8-pentamethyl-2H-1-benzopyran-6-ol can be found in fats and oils. This makes 3, 4-dihydro-2, 2, 5, 7, 8-pentamethyl-2H-1-benzopyran-6-ol a potential biomarker for the consumption of this food product. Chromanol has been used in trials studying the treatment of Prostate Cancer.
Celecoxib is a selective inhibitor of COX-2 (IC50s = 22.9 and 0.05 μM for COX-1 and COX-2, respectively). In vivo, celecoxib (0.3 ml of a 0.4% solution) administered intra-articularly reduces production of IL-1β, TNF-α, and MMP-3 as well as articular cartilage damage in a rabbit model of osteoarthritis. It reduces blood glucose and improves renal function and memory deficits via downregulation of COX-2 expression and increased BDNF -TrkB signaling in rats with diabetes induced by streptozotocin. Celecoxib also displays chemopreventive activity in multiple tumor types via proapoptotic effects that are independent of COX-2 inhibition. Formulations containing celecoxib have been used in the treatment of inflammation while circumventing the gastrointestinal toxicity associated with traditional non-steroidal anti-inflammatory drugs, however, the use of celecoxib has been tempered due to its ability to induce adverse cardiovascular events. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with a diaryl-substituted pyrazole structure. Celecoxib selectively inhibits cyclo-oxygenase-2 activity (COX-2); COX-2 inhibition may result in apoptosis and a reduction in tumor angiogenesis and metastasis. Celecoxib, also known as celebrex or onsenal, belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Celecoxib is a drug which is used for relief and management of osteoarthritis (oa), rheumatoid arthritis (ra), juvenile rheumatoid arthritis (jra), ankylosing spondylitis, acute pain, primary dysmenorrhea and oral adjunct to usual care for patients with familial adenomatous polyposis. Celecoxib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Celecoxib has been primarily detected in blood. Within the cell, celecoxib is primarily located in the membrane (predicted from logP). Celecoxib can be converted into hydroxycelecoxib through the action of the enzymes cytochrome P450 2C9 and cytochrome P450 3A4. In humans, celecoxib is involved in the celecoxib metabolism pathway and the celecoxib action pathway. Celecoxib is a potentially toxic compound. Celecoxib is a nonsteroidal antiinflammatory drug (NSAID) with selectively for inhibition of cycloxgenase-2 (Cox-2), which is widely used in the therapy of arthritis. Celecoxib has been linked to rare instances of idiosyncratic drug induced liver disease.
Isatoribine (also known as immunosine, or 7-thia-8-oxoguanosine) is a novel guanosine analogue showing immunostimulatory activity both in vivo and in vitro. This compound acts on different components of the immune system including B cells, natural killer (NK) cells and antigen-presenting cells (APC). It was found that immunosine significantly stimulates proliferation of T cells. The effect was dose-dependent and also depended on concentrations of specific stimulators. Maximal stimulation was seen using 250 microM immunosine.
JW 55 is an inhibitor of the PARP domain of tankyrases (TNKS) 1 and 2 (IC50s = 1.9 and 0.83 µM, respectively). By inhibiting TNKS1/2, JW 55 stabilizes Axin2 and increases degradation of β-catenin, inhibiting the β-catenin signaling pathway (IC50 = 470 nM). It has been shown to decrease canonical Wnt signaling in SW480 and HCT15 colon carcinoma cell lines and to reduce proliferation of SW480 cells in vitro. JW55 is a tankyrase 1 and tankyrase 2 (TNKS1/2) inhibitor. JW55 functions via inhibition of the PARP domain of tankyrase 1 and tankyrase 2 (TNKS1/2), regulators of the β-catenin destruction complex. Inhibition of TNKS1/2 poly(ADP-ribosyl)ation activity by JW55 led to stabilization of AXIN2, a member of the β-catenin destruction complex, followed by increased degradation of β-catenin. In a dose-dependent manner, JW55 inhibited canonical Wnt signaling in colon carcinoma cells that contained mutations in either the APC (adenomatous polyposis coli) locus or in an allele of β-catenin. In addition, JW55 reduced XWnt8-induced axis duplication in Xenopus embryos and tamoxifen-induced polyposis formation in conditional APC mutant mice.
APC-200 has demonstrated the ability to inhibit reactive oxygen species (ROS) formation specifically in prostate cancer cells and thereby blocks inflammation and androgen induced oxidative stress. Whereas acute inflammation is important for host defense, chronic inflammation contributes to tumor growth, progression to castrate resistant tumors and metastatic progression. In animal studies conducted to date, APC-200 was not only an excellent inhibitor of chronic inflammation, but also significantly delayed prostate cancer progression and increased survival in animal disease models. APC-200 is being developed as an orally administered drug and is in late-stage preclinical development.
Alisertib is a second-generation, orally bioavailable, highly selective small molecule inhibitor of the serine/threonine protein kinase Aurora A kinase with potential antineoplastic activity. Alisertib binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis, and is thought to regulate spindle assembly. Aberrant expression of Aurora kinases occurs in a wide variety of cancers, including colon and breast cancers. Alisertib is a novel aurora A kinase inhibitor under investigation for the treatment of various forms of cancer. 4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid is a benzazepine.
Three Aurora kinases, A-C, are involved in phosphorylation events that are critical for the completion of mitosis. Their expression is elevated in a variety of human cancers. AMG 900 is an orally bioavailable, selective Aurora kinase inhibitor with IC50 values of 5, 4, and 1 nM for Aurora A, B, and C, respectively. It is greater than 10-fold selective for Aurora kinases over p38α, TYK2, JNK2, Met, and Tie2 (IC50s = 53, 220, 520, 550, and 650 nM, respectively). At 2-3 nM, AMG 900 has been shown to inhibit the proliferation of 26 different tumor cell lines in vitro, including cell lines resistant to either the antimitotic agent paclitaxel or to other Aurora kinase inhibitors. Furthermore, AMG 900 is reported to be broadly active in multiple xenograft models, including three multidrug-resistant xenograft models, representing five tumor types. AMG 900 is a small-molecule inhibitor of Aurora kinases A, B and C with potential antineoplastic activity. Aurora kinase inhibitor AMG 900 selectively binds to and inhibits the activities of Aurora kinases A, B and C, which may result in inhibition of cellular division and proliferation in tumor cells that overexpress these kinases. Aurora kinases are serine-threonine kinases that play essential roles in mitotic checkpoint control during mitosis and are overexpressed by a wide variety of cancer cell types.